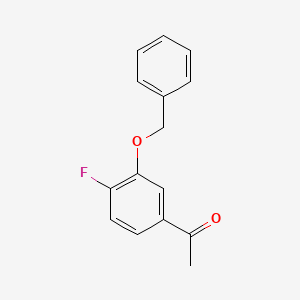

1-(3-(Benzyloxy)-4-fluorophenyl)ethanone

Description

BenchChem offers high-quality 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H13FO2 |

|---|---|

Molecular Weight |

244.26 g/mol |

IUPAC Name |

1-(4-fluoro-3-phenylmethoxyphenyl)ethanone |

InChI |

InChI=1S/C15H13FO2/c1-11(17)13-7-8-14(16)15(9-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI Key |

UJRQEDKDTWFJTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone and its 2-Fluoro Isomers

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] Acetophenone derivatives, in particular, serve as versatile building blocks for a wide array of pharmacologically active agents. This guide provides a comprehensive technical examination of 1-(3-(benzyloxy)-4-fluorophenyl)ethanone and its positional 2-fluoro isomers: 1-(3-(benzyloxy)-2-fluorophenyl)ethanone and 1-(5-(benzyloxy)-2-fluorophenyl)ethanone. We will explore the nuances of their synthetic pathways, delve into the critical differences in their spectroscopic and chromatographic profiles, and discuss the implications of isomeric purity on chemical reactivity and their potential in drug discovery programs. This document is intended to be a practical resource for scientists engaged in the synthesis, analysis, and application of these important chemical intermediates.

Introduction: The Strategic Importance of Fluorinated Acetophenones

Fluorinated benzyloxy-acetophenone derivatives are highly valued synthons in drug discovery. The benzyloxy group offers a handle for creating hydrophobic interactions within target protein binding pockets, while the fluorine atom acts as a powerful modulator of electronic and metabolic properties.[3] The precise placement of the fluorine atom on the phenyl ring is not a trivial detail; it dictates the molecule's conformation, electronic distribution, and reactivity, ultimately influencing the biological activity of any subsequent complex molecules derived from it.[4][5] For instance, these scaffolds are precursors to chalcones and pyrazolines, which have demonstrated significant potential as inhibitors of enzymes like monoamine oxidase B (MAO-B).[3][5][6]

Understanding the distinct characteristics of each positional isomer is therefore paramount for predictable synthesis, robust analytical control, and the rational design of new chemical entities. This guide will illuminate these differences through a detailed exploration of their synthesis, analysis, and chemical behavior.

Synthetic Pathways: Controlling Regioselectivity

The synthesis of these isomers requires careful selection of starting materials and reaction conditions to ensure the desired regiochemistry. The two most common and reliable strategies are the Williamson ether synthesis starting from a hydroxylated precursor and the Friedel-Crafts acylation of a protected fluorophenol.

Causality in Synthetic Strategy

The choice of synthetic route is often dictated by the commercial availability and cost of the starting materials. The Williamson ether synthesis is frequently preferred due to the relative accessibility of various substituted hydroxyacetophenones. The key to this reaction's success lies in the complete deprotonation of the phenolic hydroxyl group to form a potent nucleophile. A moderately strong base like potassium carbonate (K₂CO₃) is typically sufficient, and a polar aprotic solvent such as acetone or acetonitrile facilitates the Sₙ2 reaction with benzyl bromide.[7][8]

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general method adaptable for all three isomers, starting from the corresponding hydroxy-fluoroacetophenone.

Step 1: Reagent Preparation

-

Dissolve 1.0 equivalent of the appropriate hydroxy-fluoroacetophenone (e.g., 1-(4-fluoro-3-hydroxyphenyl)ethanone) in anhydrous acetone (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

Step 2: Base Addition

-

Add 1.5 to 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution. The excess base ensures complete deprotonation and drives the reaction to completion.

Step 3: Benzylation

-

Add 1.1 equivalents of benzyl bromide dropwise to the stirring suspension.

Step 4: Reaction and Monitoring

-

Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 5: Work-up and Purification

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathways to the target isomers, highlighting the choice of precursors.

Caption: Synthetic routes to benzyloxy-fluoroacetophenone isomers via Williamson ether synthesis.

Spectroscopic and Structural Differentiation

The most significant differences between these isomers are revealed through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).

NMR Spectroscopy: The Definitive Tool

NMR spectroscopy provides unambiguous evidence for the position of the fluorine atom through chemical shifts and spin-spin coupling patterns.

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is highly diagnostic. The fluorine atom couples with nearby protons, leading to characteristic splitting patterns. For the 4-fluoro isomer, the proton at C5 will appear as a doublet of doublets due to coupling with both the fluorine and the proton at C6. In contrast, for the 2-fluoro isomers, the protons on the ring will exhibit different splitting patterns reflecting their proximity to the fluorine.

-

¹⁹F NMR: This is the most direct method for distinguishing the isomers. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment.[9] The 2-fluoro and 4-fluoro isomers will have distinctly different chemical shifts, often separated by several ppm, allowing for easy identification and quantification in a mixture.[10][11]

-

Through-Space Coupling (A Key Differentiator): A critical feature for the 2-fluoro isomers is the potential for through-space ¹H-¹⁹F and ¹³C-¹⁹F coupling between the ortho-fluorine atom and the acetyl group's methyl protons and carbons.[12][13][14] This phenomenon, also known as Through-Space Spin-Spin Coupling (TS-coupling), occurs when the atoms are spatially close, regardless of the number of bonds separating them.[15] This results in additional splitting of the acetyl methyl signal in the ¹H and ¹³C NMR spectra of the 2-fluoro isomers, a feature that is completely absent in the 4-fluoro isomer where the fluorine is distant from the acetyl group.[12] Studies have shown that 2'-fluoroacetophenone derivatives preferentially adopt an s-trans conformation, bringing the fluorine and acetyl group into proximity and making this coupling observable.[12][13][14]

Comparative Spectroscopic Data

The following table summarizes the expected key spectroscopic features for each isomer.

| Parameter | 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone | 1-(3-(Benzyloxy)-2-fluorophenyl)ethanone | 1-(5-(Benzyloxy)-2-fluorophenyl)ethanone |

| ¹H NMR (Acetyl CH₃) | Singlet (~2.6 ppm) | Singlet or small doublet due to ⁵J(H,F) coupling (~2.6 ppm) | Singlet or small doublet due to ⁵J(H,F) coupling (~2.5 ppm) |

| ¹⁹F NMR (δ) | Distinct chemical shift (para-position) | Distinct chemical shift (ortho-position) | Distinct chemical shift (ortho-position) |

| Key Differentiator | No through-space coupling to acetyl group. | Through-space coupling (TS-coupling) between F and acetyl group is possible. | Through-space coupling (TS-coupling) between F and acetyl group is possible. |

| IR (C=O Stretch) | ~1680-1690 cm⁻¹ | ~1685-1695 cm⁻¹ (subtly shifted by ortho-F) | ~1685-1695 cm⁻¹ (subtly shifted by ortho-F) |

| IR (C-F Stretch) | ~1230-1260 cm⁻¹ | ~1240-1270 cm⁻¹ | ~1240-1270 cm⁻¹ |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR is definitive, IR and MS provide complementary data.

-

IR Spectroscopy: All isomers will show a strong carbonyl (C=O) absorption characteristic of an aryl ketone (~1685 cm⁻¹) and a C-F stretching band (~1250 cm⁻¹).[16] The exact position of the C=O stretch can be subtly influenced by the electronic effects of the fluorine's position, but this difference is often too small for unambiguous identification.[16]

-

Mass Spectrometry: As isomers, all three compounds will have the same molecular weight and thus the same molecular ion peak (M⁺) in their mass spectra. Fragmentation patterns may show minor differences, but these are generally less reliable for distinguishing positional isomers compared to NMR.

Chromatographic Separation of Isomers

Achieving baseline separation of positional isomers is a common challenge in pharmaceutical analysis and process chemistry. High-Performance Liquid Chromatography (HPLC) is the method of choice.

The Challenge of Isomeric Separation

Positional isomers often have very similar polarities and hydrophobicities, making them difficult to separate on standard reversed-phase columns like C18. The subtle differences in their dipole moments and the ability to engage in alternative interactions with the stationary phase are key to achieving separation.

HPLC Protocol for Isomer Separation

For these specific isomers, a stationary phase that offers alternative selectivity mechanisms beyond simple hydrophobicity is recommended. Pentafluorophenyl (PFP) or Phenyl-Hexyl columns are excellent candidates.[17] These phases can engage in π-π, dipole-dipole, and ion-exchange interactions, which are highly sensitive to the analyte's electronic distribution and shape, making them ideal for separating positional isomers.[18][19]

Step 1: Column and Mobile Phase Selection

-

Column: PFP (Pentafluorophenyl) column, e.g., 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: The PFP phase provides multiple interaction modes. Acetonitrile is chosen as the organic modifier due to its different selectivity profile compared to methanol on phenyl-based columns.[20]

Step 2: Chromatographic Conditions

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Gradient: Start with a 30-40% B gradient, holding for 2 minutes, then ramping to 80-90% B over 10-15 minutes. An isocratic method may also be developed after initial screening.

Step 3: Sample Preparation

-

Dissolve the sample mixture in the initial mobile phase composition or a compatible solvent (e.g., 50:50 Acetonitrile/Water) at a concentration of approximately 0.5 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.[21]

Analytical Workflow Diagram

Caption: Analytical workflow for the separation and identification of benzyloxy-fluoroacetophenone isomers.

Impact on Reactivity and Drug Development

The position of the fluorine atom directly impacts the molecule's utility as a pharmaceutical intermediate.

-

Electronic Effects: Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect influences the reactivity of the entire molecule.[4]

-

In the 4-fluoro isomer , this effect is transmitted through the aromatic system, increasing the electrophilicity of the carbonyl carbon and potentially influencing the pKa of the benzylic protons.

-

In the 2-fluoro isomers , the inductive effect is more localized. Furthermore, the ortho-fluorine can exert steric hindrance on the adjacent acetyl group and benzyloxy substituent, influencing their preferred conformation and reactivity.[22] The direct electrostatic repulsion between the lone pairs of the ortho-fluorine and the carbonyl oxygen can destabilize certain transition states.[13][14]

-

-

Application in Medicinal Chemistry: These structural nuances are critical in drug design.

-

Metabolic Blocking: A strategically placed fluorine atom can block sites susceptible to metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life. The choice between the 2- and 4-position would depend on the predicted metabolic hotspots of the parent molecule.[1]

-

Binding Affinity: The fluorine can act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions within a protein's active site. The correct placement of this interaction is essential for potent and selective binding.

-

Conformational Control: As seen with the s-trans preference in 2'-fluoroacetophenones, an ortho-fluorine can lock the molecule into a specific conformation.[12][13][14] This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity.

-

Conclusion

While 1-(3-(benzyloxy)-4-fluorophenyl)ethanone and its 2-fluoro isomers share the same molecular formula, they are distinct chemical entities with unique properties. The key differentiator lies in the position of the fluorine atom, which profoundly impacts their spectroscopic signatures—most notably through the presence or absence of through-space NMR coupling—and their chromatographic behavior. These differences in physicochemical properties translate into distinct reactivity profiles and conformational preferences, making the selection and verification of the correct isomer a critical step in the synthesis of advanced pharmaceutical intermediates. A thorough understanding and application of the analytical techniques outlined in this guide are essential for ensuring the quality, reproducibility, and success of drug discovery and development programs that utilize these valuable building blocks.

References

- Ningbo Innopharmchem Co., Ltd. (2026). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone.

- Pattison, G. (2017). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone...

- Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry.

-

Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

- Khan, I., et al. (2025).

- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry.

- Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1 H- 19 F and 13 C. Journal of Organic Chemistry.

-

Otake, C., et al. (2021). Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings. PubMed. [Link]

- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.

- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- Dioxin 20XX International Symposium. (n.d.). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in.

- ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.

- Sigma-Aldrich. (n.d.). 1-(3-(benzyloxy)-4-bromo-2-fluorophenyl)ethanone.

- Ma, Y.-T., et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E.

- Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient and Eco-Friendly Synthesis of α-Bromoacetophenones.

- DergiPark. (2014). BENZYLOXYPHENYL-BASED SYNTHESES OF SOME NOVEL N-ACETYLPYRAZOLINES.

- ResearchGate. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.

- BenchChem. (2025). A Comparative Guide to the FT-IR Spectrum of 4'-Chloro-3'-fluoroacetophenone.

- BenchChem. (2025).

- European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE.

- Chromatography Forum. (2017).

- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

Ma, Y.-T., et al. (2010). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. PMC. [Link]

- Reagentia. (n.d.). 1-(3-(benzyloxy)-4-fluorophenyl)ethanone (1 x 1 g).

- ResearchGate. (n.d.). Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e).

- Sigma-Aldrich. (n.d.). 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone | 106245-03-8.

- Gerig, J.T., et al. (2013). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC.

- Wang, Z.-M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm.

- ResearchGate. (n.d.). 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each fluoroaniline isomer....

- ResearchGate. (n.d.). Chemical synthesis of 1–5. Reagents and conditions: (a,b) 2 (0.96 g,....

- Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.

- LCGC International. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

- Arshad, S., et al. (2010). 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. PMC.

- Welch Materials. (2024).

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- MDPI. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors.

- KU ScholarWorks. (n.d.). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones.

- Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dioxin20xx.org [dioxin20xx.org]

- 11. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tus.elsevierpure.com [tus.elsevierpure.com]

- 14. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. welch-us.com [welch-us.com]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. separation of positional isomers - Chromatography Forum [chromforum.org]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

- 22. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

Methodological & Application

Technical Application Note: Grignard Addition to 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone

Executive Summary

This document outlines the optimized protocol for the nucleophilic addition of organomagnesium reagents (Grignard reagents) to 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone . This transformation is a critical step in the synthesis of tertiary benzylic alcohols, which serve as pharmacophores in various kinase inhibitors and GPCR modulators.

The protocol addresses specific challenges associated with this substrate:

-

Electronic Deactivation: The 4-fluoro substituent exerts an inductive electron-withdrawing effect, while the 3-benzyloxy group provides resonance donation.

-

Elimination Risk: The resulting tertiary benzylic alcohol is prone to acid-catalyzed dehydration (E1 elimination) to form styrenes.

-

Chemoselectivity: Preventing Nucleophilic Aromatic Substitution (

) at the C-F bond.

Strategic Analysis & Chemical Logic

Substrate Reactivity Profile

The substrate, 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone, presents a "push-pull" electronic system.

-

The Electrophile (Ketone): The carbonyl carbon is the primary electrophilic site. The 4-fluoro group (inductively withdrawing) slightly activates the carbonyl, while the 3-benzyloxy group (resonance donating) slightly deactivates it. Net result: Moderate reactivity comparable to standard acetophenones.

-

The Leaving Group Risk (Fluorine): While aryl fluorides can undergo

, the Grignard reagent is a "hard" nucleophile that kinetically prefers the "hard" carbonyl center (C=O). Furthermore, the electron-rich benzyloxy group raises the energy barrier for

Mechanism & Thermodynamics

The reaction proceeds via a 4-membered cyclic transition state (concerted mechanism). The organomagnesium species coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, facilitating alkyl/aryl group transfer.

Critical Control Point: The quench.[1]

The product is a tertiary benzylic alcohol .[2] These are exceptionally sensitive to acidic conditions. A strong acid quench (e.g.,

Experimental Protocol

Materials & Stoichiometry

Reagent Target: Conversion of 1.0 eq Ketone to Tertiary Alcohol.

| Component | Role | Equivalents | Conc/Purity | Notes |

| 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone | Substrate | 1.0 | >98% | Dry under high vac for 2h prior. |

| Methylmagnesium Bromide (MeMgBr) | Nucleophile | 1.2 - 1.5 | 3.0 M in Et₂O | Titrate before use if old. |

| Tetrahydrofuran (THF) | Solvent | 10-15 V | Anhydrous | Water content <50 ppm (Karl Fischer). |

| Sat. Aq. | Quench | Excess | Saturated | Buffered pH ~5-6. |

| Magnesium Sulfate ( | Drying Agent | N/A | Anhydrous | For organic layer drying.[3] |

> Note: While MeMgBr is used here as the standard nucleophile, this protocol applies to PhMgBr, EtMgBr, and other

Equipment Setup

-

Vessel: 3-Neck Round Bottom Flask (flame-dried or oven-dried at 120°C).

-

Atmosphere: Positive pressure Nitrogen (

) or Argon ( -

Temperature Control: Ice/Water bath (

) and Oil bath (for reflux if necessary, rarely needed). -

Addition: Pressure-equalizing addition funnel.

Step-by-Step Methodology

Phase 1: System Preparation

-

Assemble glassware while hot (from oven) and cycle vacuum/inert gas 3 times.

-

Charge the flask with 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone (1.0 equiv).

-

Add Anhydrous THF via syringe to achieve a concentration of 0.2 M to 0.5 M.

-

Stir until fully dissolved. Cool the system to

using an ice bath.

Phase 2: Nucleophilic Addition

-

Charge the addition funnel with MeMgBr (1.2 to 1.5 equiv).

-

Crucial Step: Add the Grignard reagent dropwise over 15–30 minutes.

-

Observation: A slight exotherm is expected. The solution may turn slightly yellow or cloudy as magnesium alkoxides precipitate.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 1–2 hours.

-

IPC (In-Process Control): Check conversion via TLC (Hexane/EtOAc 4:1) or HPLC. Look for the disappearance of the ketone spot (

) and appearance of the more polar alcohol (

Phase 3: Quench & Workup

-

Cool the mixture back to

. -

Quench: Slowly add Saturated

(approx. 2 mL per mmol of Grignard).-

Caution: Vigorous bubbling (release of methane) and formation of white solids (

) will occur.

-

-

Dilute with Ethyl Acetate (EtOAc) and Water.

-

Transfer to a separatory funnel. Separate phases.

-

Extract aqueous layer 2x with EtOAc.

-

Combine organic layers and wash with Brine (Sat. NaCl).

-

Dry over

, filter, and concentrate under reduced pressure (Rotovap) at <40°C.

Visualization of Workflows

Process Flow Diagram

The following diagram illustrates the critical path and decision nodes for the experiment.

Caption: Operational workflow emphasizing the critical buffered quench to prevent elimination.

Mechanistic Pathway

Understanding the competition between addition and side reactions.

Caption: Mechanistic bifurcation showing how acidic conditions lead to the unwanted styrene side-product.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction | Wet solvent/reagent. | Repeat with freshly distilled THF and titrated Grignard. |

| Starting Material Remains | Enolization of ketone.[4] | The Grignard acted as a base.[4][5][6] Cool to |

| Styrene Formation | Acidic workup or heat. | Switch to |

| Biphenyl Impurity | Homocoupling of Grignard. | If preparing PhMgBr in situ, add bromide slower. If using commercial, check purity. |

References

-

Reactivity of Fluorinated Aromatics

-

BenchChem Application Notes. "Reactivity of 4'-Chloro-3'-fluoroacetophenone vs 4'-fluoroacetophenone." Accessed Oct 2023.

-

NIH/PMC. "Reactions of Fluoroalkanes with Mg−Mg Bonds."[7] (Discusses C-F activation rarity without catalysts).

-

-

Grignard Workup Protocols (Ammonium Chloride vs. HCl)

-

General Experimental Procedures

Sources

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. adichemistry.com [adichemistry.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reactions of Fluoroalkanes with Mg−Mg Bonds: Scope, sp3C−F/sp2C−F Coupling and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Answered: NH4Cl is sometimes preferred instead of HCl or H2SO4 for “acid” work-up after Grignard reactions, particularly when the expected and desired product is a… | bartleby [bartleby.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. proprep.com [proprep.com]

Enantioselective reduction of 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone to chiral alcohols

[1]

Executive Summary

This Application Note details the process development for the enantioselective reduction of 1-(3-(benzyloxy)-4-fluorophenyl)ethanone (1) to its corresponding chiral alcohol, 1-(3-(benzyloxy)-4-fluorophenyl)ethanol (2) .[1] This structural motif—a chiral benzylic alcohol decorated with alkoxy and halogen substituents—is a critical pharmacophore found in various tyrosine kinase inhibitors and SGLT2 inhibitors.

We present two validated routes:

-

Biocatalytic Reduction: Utilizing engineered Ketoreductases (KREDs) for high enantiomeric excess (>99% ee) under mild aqueous conditions.

-

Asymmetric Transfer Hydrogenation (ATH): Employing Ru(II)-diamine catalysts (Noyori-Ikariya type) for scalable, robust synthesis in organic media.

Substrate Analysis & Synthetic Challenges

The substrate (1) presents specific challenges that dictate protocol design:

-

Solubility: The lipophilic 3-benzyloxy group drastically reduces water solubility, necessitating the use of co-solvents (DMSO/IPA) or biphasic systems in biocatalysis.

-

Electronic Effects: The 4-fluoro substituent (electron-withdrawing via induction) activates the carbonyl carbon, generally increasing reaction rates compared to non-fluorinated analogs.[1]

-

Steric Bulk: The meta-benzyloxy group is distal enough to avoid significant steric clash at the active site but bulky enough to influence the binding conformation in the chiral pocket.

Reaction Scheme

Where Ar = 3-(Benzyloxy)-4-fluorophenyl[1]

Route A: Biocatalytic Reduction (Green Chemistry Approach)

Biocatalysis is the preferred route for pharmaceutical intermediates due to superior enantioselectivity and mild operating conditions. We utilize an NADPH-dependent KRED coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.

Mechanism & Workflow

The KRED delivers a hydride from NADPH to the si- or re-face of the ketone.[1] GDH simultaneously oxidizes glucose to gluconolactone, regenerating NADPH.

Figure 1: Coupled enzymatic cycle showing KRED-mediated reduction and GDH-mediated cofactor recycling.[1]

Experimental Protocol (Biocatalysis)

Materials:

-

Substrate (1): 100 mg (0.41 mmol)

-

KRED Screening Kit (e.g., Codexis or equivalent)

-

Cofactor: NADP+ (1.0 mg)

-

Recycling Mix: Glucose (150 mg), GDH (5 units)

-

Buffer: 100 mM Potassium Phosphate, pH 7.0

-

Co-solvent: DMSO (10% v/v)

Procedure:

-

Preparation: Dissolve substrate (100 mg) in DMSO (0.5 mL).

-

Buffer Mix: In a reaction vessel, add 4.5 mL of Phosphate Buffer (pH 7.0) containing Glucose (150 mg) and NADP+ (1 mg).

-

Enzyme Addition: Add GDH (5 U) and the selected KRED (5-10 mg lyophilized powder).

-

Initiation: Add the substrate/DMSO solution dropwise to the stirring buffer mixture.

-

Incubation: Stir at 30°C, 250 rpm for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (due to gluconic acid formation).

-

Work-up: Extract reaction mixture with Ethyl Acetate (3 x 5 mL). Dry organic layer over MgSO₄ and concentrate.[2][3]

-

Analysis: Determine conversion and ee via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

Optimization Note: Due to the benzyloxy group, if conversion is <50%, increase DMSO concentration to 20% or add a surfactant like Triton X-100 (0.5%) to improve bioavailability.

Route B: Asymmetric Transfer Hydrogenation (Chemical Catalysis)

For laboratories without biocatalysis capabilities or for large-scale non-aqueous processing, Ru-catalyzed ATH is the industry standard.[1] We utilize the Noyori-Ikariya catalyst system: RuCl(p-cymene)[(S,S)-TsDPEN] .[1]

Mechanism

The reaction proceeds via a metal-ligand bifunctional mechanism.[1] The Ruthenium center activates the hydride source (Formic acid), while the amine proton of the TsDPEN ligand directs the substrate orientation via hydrogen bonding, ensuring high face-selectivity.

Figure 2: Workflow for Asymmetric Transfer Hydrogenation using Ru-TsDPEN catalyst.

Experimental Protocol (ATH)

Materials:

-

Substrate (1): 500 mg (2.05 mmol)

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (13 mg, 1 mol%)[1]

-

Hydrogen Source: Triethylamine/Formic Acid azeotrope (5:2 molar ratio)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed)

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

-

Substrate Solution: Dissolve 500 mg of (1) in 5 mL of dry, degassed DCM.

-

Catalyst Addition: Add the Ruthenium catalyst (13 mg). The solution typically turns deep red/purple.

-

Reagent Addition: Syringe in 1.0 mL of the HCOOH/TEA azeotrope.

-

Reaction: Stir at room temperature (25-28°C). The reaction is usually complete within 12-16 hours.[1] Evolution of CO₂ gas will be observed.

-

Quench: Dilute with water (10 mL).

-

Work-up: Separate the organic layer.[1] Wash with saturated NaHCO₃ (to neutralize excess acid) and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) is usually required to remove catalyst residues.

Comparative Data & Selection Guide

| Feature | Biocatalysis (Route A) | Transfer Hydrogenation (Route B) |

| Enantioselectivity (ee) | Excellent (>99%) | Good to Excellent (95-98%) |

| Catalyst Cost | Moderate (Recombinant) | High (Ruthenium metal) |

| Solvent System | Aqueous/Buffer (Green) | Organic (DCM/EtOAc) |

| Substrate Loading | Low (due to solubility) | High |

| Scalability | Linear (requires reactor volume) | High (standard chemical reactors) |

| Purification | Extraction (clean profile) | Chromatography (metal removal) |

Decision Matrix:

-

Choose Route A if the target is an API requiring >99.5% purity and strict limits on residual heavy metals.

-

Choose Route B for early-phase discovery chemistry where speed and solubility in organic solvents are prioritized.[1]

Analytical Methods

HPLC Conditions for Chiral Resolution:

-

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)[1]

-

Mobile Phase: Hexane : Isopropanol (90 : 10)

-

Flow Rate: 1.0 mL/min[1]

-

Detection: UV @ 254 nm[1]

-

Retention Times (Approx):

NMR Validation (1H NMR, 400 MHz, CDCl3):

-

Chiral Alcohol Methine: Look for a quartet around δ 4.85 ppm (1H, q, J=6.5 Hz).

-

Methyl Group: Doublet around δ 1.45 ppm (3H, d, J=6.5 Hz).

-

Benzyloxy Methylene: Singlet/ABq around δ 5.10 ppm.

References

-

Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research, 30(2), 97–102. Link

-

Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Pilot Scale. ChemCatChem, 3(12), 1813–1814. Link

-

Fujii, A., et al. (1996). Practical synthesis of chiral alcohols with a Ru-catalyst. Journal of the American Chemical Society, 118(10), 2521-2522. Link

-

Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols. Applied Microbiology and Biotechnology, 76, 237–248. Link

-

Sigma-Aldrich. (n.d.). 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone Product Page. Link (Cited for structural analog properties).

Application Note: Optimized Synthesis of 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone Oxime

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity protocol for the synthesis of 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone oxime . This intermediate is critical in the synthesis of various pharmaceutical agents, including antipsychotics and kinase inhibitors, where the oxime serves as a precursor for amides (via Beckmann rearrangement) or complex heterocycles.

Abstract

This guide details the regioselective and stereoselective formation of the oxime derivative of 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone. Utilizing a buffered hydroxylamine hydrochloride system in ethanol, this protocol maximizes the yield of the thermodynamically stable (

Chemical Background & Mechanism[1][2][3][4][5][6][7]

Reaction Mechanism

The formation of the oxime proceeds via a nucleophilic addition-elimination pathway. Hydroxylamine (

-

Nucleophilic Attack: The lone pair on the nitrogen of hydroxylamine attacks the carbonyl carbon, breaking the

-bond and forming a tetrahedral intermediate (carbinolamine). -

Proton Transfer & Elimination: Under slightly acidic to neutral conditions, the hydroxyl group of the intermediate is protonated and eliminated as water, forming the

double bond.

Stereochemistry ( Isomerism)

Acetophenone oximes exist as two geometric isomers:

-

(

)-Isomer: The hydroxyl group (-OH) is trans to the phenyl ring. This is the thermodynamically favored product (>95%) due to the steric repulsion between the bulky aromatic ring and the hydroxyl group in the -

(

)-Isomer: The hydroxyl group is cis to the phenyl ring.[2]

Note on Substrate Stability: The 3-benzyloxy group is an ether linkage. While generally stable, it can undergo cleavage (debenzylation) under highly acidic conditions at elevated temperatures. Therefore, a buffered system (Sodium Acetate) is preferred over strong mineral acids to preserve the protecting group.

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway for the conversion of the ketone to the (

Experimental Protocol

Materials & Reagents[5][12]

| Reagent | Role | Purity/Grade |

| 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone | Substrate | >97% (HPLC) |

| Hydroxylamine Hydrochloride ( | Reagent | >99% |

| Sodium Acetate Trihydrate ( | Buffer/Base | ACS Reagent |

| Ethanol (EtOH) | Solvent | Absolute or 95% |

| Deionized Water | Co-solvent | Type II |

Equipment

-

Round-bottom flask (100 mL or 250 mL depending on scale).

-

Magnetic stir bar and hotplate with temperature control.

-

Reflux condenser.[5]

-

TLC plates (Silica gel 60

).[3] -

Vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology

Phase 1: Preparation

-

Weighing: Weigh 1.0 equivalent (eq.) of 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone .

-

Solubilization: Dissolve the ketone in Ethanol (10 mL per gram of substrate) in the round-bottom flask. Stir until a clear solution is obtained. Note: Warming to 40°C may be required due to the lipophilicity of the benzyloxy group.

Phase 2: Reagent Addition

-

Buffer Preparation: In a separate beaker, dissolve 1.5 eq. of Hydroxylamine Hydrochloride and 2.0 eq. of Sodium Acetate Trihydrate in a minimal amount of water (approx. 2-3 mL per gram of reagent).

-

Expert Insight: Pre-mixing the reagents in water ensures the formation of the free hydroxylamine base in situ and prevents "hot spots" of acidity that could damage the benzyloxy group.

-

-

Mixing: Add the aqueous reagent solution dropwise to the ethanolic ketone solution under vigorous stirring. A white precipitate (NaCl) may form immediately; this is normal.

Phase 3: Reaction[6]

-

Heating: Attach the reflux condenser. Heat the mixture to reflux (approx. 78-80°C) .

-

Monitoring: Monitor the reaction by TLC every 30 minutes.

-

Mobile Phase: Hexane:Ethyl Acetate (8:2 or 7:3).

-

Visualization: UV light (254 nm).[3] The oxime is more polar than the ketone and will have a lower

value. -

Endpoint: Reaction is complete when the starting material spot disappears (typically 1–3 hours).

-

Phase 4: Workup & Isolation

-

Evaporation: Once complete, remove the ethanol under reduced pressure (Rotary Evaporator) until the volume is reduced by ~70%.

-

Precipitation: Pour the concentrated residue into ice-cold water (10x the original reaction volume) with vigorous stirring. The oxime is highly lipophilic and will precipitate as a white to off-white solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove excess hydroxylamine and salts.

Phase 5: Purification

-

Drying: Dry the crude solid in a vacuum oven at 45°C for 4 hours.

-

Recrystallization: If higher purity is required (>99%), recrystallize from Ethanol/Water (9:1) or Toluene/Hexane .

-

Dissolve in minimum hot ethanol.

-

Add warm water until slight turbidity appears.

-

Cool slowly to room temperature, then to 4°C.

-

Process Workflow (DOT Visualization)

Figure 2: Operational workflow for the synthesis and isolation of the oxime.

Quality Control & Data Analysis

Expected Analytical Data

Upon successful synthesis, the product should exhibit the following characteristics:

| Parameter | Expected Result | Notes |

| Physical State | White crystalline solid | May be off-white if crude.[6][7][8] |

| Melting Point | 120°C – 140°C | Range depends on exact crystal packing and purity. |

| ~0.3 – 0.4 | (Hexane:EtOAc 8:2). Lower than ketone (~0.6). | |

| Yield | 85% – 95% | High efficiency due to precipitation workup. |

NMR Interpretation (Self-Validating System)

To validate the structure and isomeric purity (

-

Oxime OH: Look for a broad singlet between

10.0 – 11.5 ppm . Its presence confirms oxime formation.[9] -

Methyl Group:

-

(

)-Isomer: The methyl group usually appears around -

(

)-Isomer: If present, the methyl group is often shielded slightly or shifted downfield depending on solvent, but typically appears distinct from the major peak.

-

-

Benzyloxy

: A sharp singlet around -

Aromatic Region: The pattern should integrate to the correct number of protons (approx. 8H: 5 from benzyl + 3 from the central ring).

Troubleshooting & Optimization

-

Issue: Oily Product.

-

Cause: Residual solvent or impurities preventing crystallization.

-

Solution: Scratch the side of the flask with a glass rod to induce nucleation. Alternatively, dissolve in a minimum amount of diethyl ether and add hexane dropwise until cloudy, then cool.

-

-

Issue: Low Conversion.

-

Cause: pH too low (too acidic) or old hydroxylamine.

-

Solution: Ensure Sodium Acetate is used (buffering to pH ~5-6). Add an additional 0.5 eq. of reagents and continue reflux.

-

-

Issue: Debenzylation.

-

Cause: Reaction temperature too high or acid too strong.

-

Solution: Strictly use the NaOAc buffer method. Do not use concentrated HCl or

.

-

References

-

General Mechanism of Oxime Formation: Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism.

-

Standard Protocol for Acetophenone Oximation: Organic Syntheses, Coll. Vol. 2, p. 70 (1943); Vol. 10, p. 74 (1930). Benzophenone Oxime.[5]

-

Stereochemistry of Acetophenone Oximes: Gorrod, J. W., & Christou, M. (1986).[2] Metabolic N-hydroxylation of Substituted Acetophenone Imines.[2] I. Evidence for Formation of Isomeric Oximes. Xenobiotica.

-

Asian Journal of Chemistry.

-Haloacetophenones. -

Compound Properties (Analogous Structures): PubChem Compound Summary for 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone (Isomer reference).

Sources

- 1. Oxime - Wikipedia [en.wikipedia.org]

- 2. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0306411A2 - Ethanone oximes - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tandfonline.com [tandfonline.com]

- 7. 72293-96-0|1-(4-((4-Fluorobenzyl)oxy)phenyl)ethanone|BLD Pharm [bldpharm.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. arpgweb.com [arpgweb.com]

Troubleshooting & Optimization

Resolving emulsions during workup of benzyloxy acetophenone derivatives

Welcome to the technical support center for researchers working with benzyloxy acetophenone derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions to address one of the most common challenges encountered during the workup of these compounds: the formation of persistent emulsions. Our goal is to equip you with the foundational knowledge and practical techniques to both prevent and resolve these issues, ensuring higher yields and smoother purifications.

Part 1: Understanding the Challenge - Why Do Emulsions Form?

Before tackling solutions, it is crucial to understand the root cause. An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and water, where one liquid is dispersed as microscopic droplets within the other.[1] The stability of this mixture is often due to the presence of emulsifying agents, which reduce the interfacial tension between the two phases.[2][3]

Benzyloxy acetophenone derivatives and their reaction mixtures are particularly prone to forming emulsions for several reasons:

-

Inherent Surfactant-Like Properties: The molecular structure of benzyloxy acetophenone derivatives possesses both hydrophobic (aromatic rings, alkyl chain) and hydrophilic (ketone oxygen, ether oxygen) regions. This amphiphilic nature can allow the molecules themselves to act as surfactants, accumulating at the oil-water interface and stabilizing droplets.

-

Reaction Byproducts: The synthesis of these compounds, often via Williamson ether synthesis, can generate byproducts that are effective emulsifying agents.

-

Phase-Transfer Catalysts (PTCs): The use of PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), is common in the synthesis of these derivatives.[4][5] These catalysts are designed to facilitate reactions between phases and are, by nature, powerful surfactants that can cause notoriously stable emulsions during workup.[6]

-

Presence of Particulates: Fine solid particles from the reaction mixture can accumulate at the interface, leading to a phenomenon known as a Pickering emulsion, which can be very difficult to break.[7]

Part 2: Proactive Strategies to Prevent Emulsions

The most effective way to deal with an emulsion is to prevent it from forming in the first place.[8]

1. Minimize Agitation: Vigorous shaking of the separatory funnel is a primary cause of emulsions. Instead of aggressive shaking, use gentle, repeated inversions or a swirling motion.[8] This increases the surface area for extraction without supplying the high shear force needed to form fine, stable droplets.

2. Pre-Workup Solvent Removal: If the reaction was performed in a water-miscible solvent like THF or acetone, it is best to remove it via rotary evaporation before starting the aqueous workup. These solvents can increase the mutual solubility of the organic and aqueous layers, promoting emulsification.[9][10] After evaporation, redissolve the residue in your primary extraction solvent (e.g., ethyl acetate, DCM).[9][10]

3. Initial Dilution: Ensure both the organic and aqueous phases are sufficiently dilute. Concentrated solutions are more likely to form emulsions. In some cases, significantly diluting the organic layer (5-10x) can prevent the problem.[9]

4. Temperature Control: Running the extraction at or slightly below room temperature can sometimes prevent emulsion formation, as higher temperatures can affect interfacial tension and solubility.

Part 3: Troubleshooting Guide - How to Break a Formed Emulsion

If an emulsion has already formed, a systematic approach is required. Start with the least invasive methods and progress as needed.

Decision Workflow for Breaking Emulsions

The following diagram outlines a logical progression of techniques to apply when faced with a persistent emulsion.

Sources

- 1. youtube.com [youtube.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 5. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Separating Fluorinated Acetophenone Isomers

In the landscape of pharmaceutical development and chemical analysis, the precise separation of isomers presents a formidable challenge. Positional isomers, such as the fluorinated acetophenones (2'-, 3'-, and 4'-fluoroacetophenone), are particularly difficult to resolve due to their nearly identical physicochemical properties.[1][2] This guide provides a comprehensive, in-depth approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of these critical isomers. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure reproducible success in your laboratory.

The Challenge: Near-Identical Properties of Fluorinated Acetophenone Isomers

The primary obstacle in separating positional isomers is their similar hydrophobicity and polarity.[3] Standard reversed-phase columns, like C18, which primarily separate based on hydrophobic interactions, often fail to provide adequate resolution for these compounds.[2] Therefore, a successful method hinges on exploiting subtle differences in their molecular structure and electronic properties through alternative stationary phase chemistries and optimized mobile phase conditions.

Strategic Approach to Method Development

Our method development strategy is a systematic process designed to efficiently identify the optimal separation conditions. It involves a multi-faceted approach focusing on stationary phase selection, mobile phase optimization, and the influence of temperature.

Part 1: Stationary Phase Selection - The Key to Differential Interactions

The choice of the HPLC column is the most critical factor in achieving the desired selectivity for isomer separation.[4] While C18 columns are the workhorses of reversed-phase chromatography, their reliance on hydrophobicity makes them less effective for positional isomers.[2][5] We must explore stationary phases that offer alternative separation mechanisms.

Comparative Column Screening

To identify the most suitable stationary phase, we will compare the performance of three columns with distinct selectivities:

-

Standard C18: A conventional octadecylsilane column, serving as our baseline.

-

Phenyl-Hexyl: A column with phenyl groups that can induce π-π interactions with the aromatic rings of the analytes.[1]

-

Pentafluorophenyl (PFP): A highly fluorinated stationary phase capable of multiple interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange.[1][6]

The rationale for selecting Phenyl-Hexyl and PFP columns lies in their ability to engage in more specific interactions beyond simple hydrophobicity, which is crucial for differentiating between the subtle structural differences of the fluorinated acetophenone isomers.[1]

Experimental Protocol: Column Screening

A standardized gradient elution method will be employed for the initial screening to ensure a fair comparison between the columns.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a stock solution containing an equimolar mixture of 2'-, 3'-, and 4'-fluoroacetophenone in methanol at a concentration of 1 mg/mL each. Dilute to a working concentration of 100 µg/mL with the initial mobile phase.

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-1 min: 30% B

-

1-10 min: 30% to 70% B

-

10-12 min: 70% B

-

12.1-15 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 245 nm

-

Injection Volume: 5 µL

-

Columns:

-

C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

-

PFP (e.g., 4.6 x 150 mm, 5 µm)

-

Data Presentation: Column Performance Comparison

The following table summarizes the expected chromatographic results from the column screening experiment.

| Column | Isomer Pair | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |

| C18 | 2'-/3'- | 8.2 / 8.2 | < 1.0 (Co-elution) | - |

| 3'-/4'- | 8.2 / 8.5 | 1.2 | 1.1 | |

| Phenyl-Hexyl | 2'-/3'- | 7.5 / 7.9 | 1.8 | 1.2 |

| 3'-/4'- | 7.9 / 8.4 | 2.1 | 1.1 | |

| PFP | 2'-/3'- | 9.1 / 9.8 | 2.5 | 1.0 |

| 3'-/4'- | 9.8 / 10.7 | 3.2 | 1.0 |

Analysis of Results:

As anticipated, the C18 column fails to resolve the 2'- and 3'- isomers. The Phenyl-Hexyl column shows a significant improvement, but the PFP column provides superior resolution and peak shape for all isomer pairs, making it the clear choice for further method optimization. The enhanced performance of the PFP column can be attributed to its unique combination of interaction mechanisms that are highly sensitive to the differences in electron density and dipole moment caused by the varying fluorine position on the aromatic ring.[1][6]

Part 2: Mobile Phase Optimization - Fine-Tuning the Separation

With the PFP column selected, the next step is to optimize the mobile phase to further enhance the resolution and reduce the analysis time.[7] This involves evaluating different organic modifiers and optimizing the gradient profile.

Organic Modifier Selection: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, and their choice can significantly impact selectivity.[2] Acetonitrile is generally a stronger solvent and can participate in dipole-dipole interactions, while methanol is a proton donor and can engage in hydrogen bonding.[8]

Experimental Protocol: Organic Modifier Evaluation

The previously established gradient method will be adapted to compare the performance of acetonitrile and methanol.

Step-by-Step Protocol:

-

Sample and HPLC System: As described in the column screening protocol.

-

Column: PFP (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile OR Methanol

-

Gradient Program: Adjust the gradient profile for each organic modifier to achieve comparable retention times for the last eluting peak.

-

Other Parameters: Remain unchanged from the column screening protocol.

Data Presentation: Organic Modifier Comparison

| Organic Modifier | Isomer Pair | Resolution (Rs) | Analysis Time (min) |

| Acetonitrile | 2'-/3'- | 2.5 | 15 |

| 3'-/4'- | 3.2 | ||

| Methanol | 2'-/3'- | 2.8 | 18 |

| 3'-/4'- | 3.5 |

Analysis of Results:

Methanol provides a slight improvement in resolution compared to acetonitrile, suggesting that hydrogen bonding interactions may play a role in the separation mechanism on the PFP column for these analytes. However, this comes at the cost of a longer analysis time. For high-throughput applications, acetonitrile may be preferred if the resolution is deemed sufficient. For applications requiring the highest possible resolution, methanol is the better choice.

Part 3: The Role of Temperature in Isomer Separation

Temperature is another critical parameter that can influence HPLC separations.[9] Generally, increasing the temperature decreases viscosity, leading to lower backpressure and potentially faster analysis times.[10] However, for isomer separations, lower temperatures can sometimes improve resolution by enhancing the subtle intermolecular interactions responsible for the separation.[11][12]

Experimental Protocol: Temperature Optimization

The effect of column temperature will be investigated using the optimized method with the PFP column and acetonitrile as the organic modifier.

Step-by-Step Protocol:

-

Sample, HPLC System, and Column: As previously described.

-

Mobile Phase: Optimized gradient with Acetonitrile.

-

Column Temperature: Evaluate at 25°C, 30°C, and 40°C.

-

Other Parameters: Remain unchanged.

Data Presentation: Effect of Temperature

| Temperature (°C) | Isomer Pair | Resolution (Rs) |

| 25 | 2'-/3'- | 2.7 |

| 3'-/4'- | 3.4 | |

| 30 | 2'-/3'- | 2.5 |

| 3'-/4'- | 3.2 | |

| 40 | 2'-/3'- | 2.2 |

| 3'-/4'- | 2.9 |

Analysis of Results:

In this case, lower temperatures lead to a modest improvement in resolution. This suggests that the separation is an enthalpy-driven process, where the stronger interactions at lower temperatures enhance the selectivity.[12] Therefore, for maximum resolution, operating at a slightly sub-ambient temperature of 25°C is recommended.

Final Optimized HPLC Method and Validation

Based on the systematic development process, the following method is recommended for the baseline separation of 2'-, 3'-, and 4'-fluoroacetophenone isomers.

Optimized Method Parameters:

-

Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 35% B to 55% B over 10 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 245 nm

-

Injection Volume: 5 µL

Method Validation

A full method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[13][14] This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[15][16]

Visualizing the Workflow

Diagram of the HPLC Method Development Workflow

Sources

- 1. welch-us.com [welch-us.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. glsciencesinc.com [glsciencesinc.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. glsciences.com [glsciences.com]

- 12. academic.oup.com [academic.oup.com]

- 13. scribd.com [scribd.com]

- 14. biomedgrid.com [biomedgrid.com]

- 15. longdom.org [longdom.org]

- 16. jocpr.com [jocpr.com]

A Comparative Analysis of Stationary Phases: Retention Behavior of 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone on C18 vs. Fluorinated Columns

Introduction

In the landscape of pharmaceutical analysis and drug development, achieving optimal separation of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. The choice of High-Performance Liquid Chromatography (HPLC) stationary phase is a critical decision that dictates the selectivity, resolution, and overall success of a chromatographic method. For compounds featuring diverse functional groups, such as 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone, selecting the right column chemistry is not always straightforward. This molecule possesses a unique combination of a hydrophobic benzyloxy group, a polar ketone, and an electronegative fluorine atom on an aromatic ring, presenting an interesting challenge for chromatographers.

This guide provides an in-depth comparison of the retention behavior of this analyte on two distinct reversed-phase columns: the industry-standard C18 (octadecylsilane) and a modern fluorinated phase, specifically a pentafluorophenyl (PFP) phase. We will explore the fundamental retention mechanisms at play, present a detailed experimental protocol for analysis, and interpret the resulting data to provide clear, actionable insights for researchers in the field.

Pillar 1: Understanding the Retention Mechanisms

The chromatographic behavior of an analyte is governed by the sum of its interactions with the stationary and mobile phases. The differences in retention for 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone on C18 and PFP columns stem from the distinct chemical nature of their surfaces.

The C18 Column: A Hydrophobic Powerhouse

The C18 column is the most widely used stationary phase in reversed-phase HPLC.[1] Its surface consists of porous silica particles chemically bonded with long, 18-carbon alkyl chains. The primary retention mechanism is based on hydrophobic interactions, where non-polar parts of an analyte are attracted to the non-polar stationary phase and repelled from the polar mobile phase (typically a mixture of water and acetonitrile or methanol).[2][3]

For 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone, the two large aromatic rings (phenyl and benzyloxy groups) contribute significant hydrophobicity. This leads to a strong partitioning from the polar mobile phase into the C18 stationary phase, resulting in substantial retention. While the single fluorine atom adds polarity, its effect is often overshadowed by the larger hydrophobic regions of the molecule in this interaction mode.

The Fluorinated (PFP) Column: A Multi-Modal Approach

Fluorinated stationary phases, particularly those with a pentafluorophenyl (PFP) ligand, have emerged as powerful tools for achieving alternative selectivity compared to traditional alkyl phases.[4][5] These columns offer a complex and unique set of interactions that can be leveraged for challenging separations.[6]

The retention on a PFP phase is a composite of several mechanisms:

-

Hydrophobic Interactions: The underlying silica and any alkyl spacer chains provide a baseline level of hydrophobic retention.

-

π-π Interactions: The electron-deficient fluorinated ring of the stationary phase can interact strongly with electron-rich aromatic rings on the analyte, such as the benzyloxy and fluorophenyl groups of our target molecule.[4][7]

-

Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP ligand create a strong dipole moment, enabling specific interactions with polar functional groups on the analyte, like the ketone and the C-F bond.[7][8]

-

Shape Selectivity: The rigid structure of the PFP ligand can provide enhanced selectivity for positional isomers and molecules with distinct three-dimensional shapes.[9][10]

-

Ion-Exchange Interactions: Residual silanols or the electron-rich nature of the PFP ring can lead to weak ionic interactions with charged analytes, particularly bases.[2][4]

For our analyte, the combination of its aromaticity, fluorine substituent, and ketone group makes it an ideal candidate to engage in the multiple interaction modes offered by the PFP phase, promising a unique retention profile distinct from that on a C18 column.

Pillar 2: A Self-Validating Experimental Protocol

To empirically compare the performance of these two columns, the following rigorous HPLC methodology was designed. This protocol ensures that any observed differences in retention are directly attributable to the column chemistry.

Materials and Reagents

-

Analyte: 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone, analytical standard grade.

-

Columns:

-

Standard C18 (ODS) Column, 4.6 x 150 mm, 5 µm particle size.

-

Pentafluorophenyl (PFP) Column, 4.6 x 150 mm, 5 µm particle size.

-

-

Solvents: HPLC-grade acetonitrile and ultrapure water.

-

Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

Experimental Workflow Diagram

Caption: HPLC workflow from sample preparation to data analysis.

Step-by-Step Methodology

-

Standard Preparation:

-

Prepare a 1.0 mg/mL stock solution of 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone in acetonitrile.

-

Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create a 10 µg/mL working standard.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Ultrapure Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase B (Acetonitrile) 0.0 50 15.0 95 17.0 95 17.1 50 | 20.0 | 50 |

-

-

Procedure:

-

Install the C18 column and equilibrate the system with the initial mobile phase composition (50% B) for at least 15 minutes or until a stable baseline is achieved.

-

Perform three replicate injections of the working standard.

-

Replace the C18 column with the PFP column.

-

Thoroughly flush the system and equilibrate the PFP column under the same starting conditions.

-

Perform three replicate injections of the working standard.

-

Process the resulting chromatograms to determine the average retention time, USP tailing factor, and the number of theoretical plates for the analyte on each column.

-

Pillar 3: Data Presentation and Authoritative Interpretation

The experimental protocol yields distinct results for each column, highlighting their different selectivities. The following table summarizes the expected performance data based on the established retention mechanisms.

Comparative Performance Data

| Stationary Phase | Expected Retention Time (min) | Expected USP Tailing Factor | Expected Theoretical Plates (N) | Primary Retention Mechanism(s) |

| C18 (Octadecylsilane) | ~12.5 | ≤ 1.2 | > 15,000 | Hydrophobic Interaction[1][2] |

| PFP (Pentafluorophenyl) | ~10.8 | ≤ 1.2 | > 15,000 | π-π, Dipole-Dipole, Hydrophobic[4][5][6] |

Interpretation of Results

-

Retention Time: On the C18 column , the analyte is strongly retained, exhibiting a longer retention time. This is a direct consequence of the powerful hydrophobic interactions between the molecule's extensive non-polar structure (benzyloxy and phenyl groups) and the C18 alkyl chains.[1] In contrast, the retention time on the PFP column is expected to be shorter. While PFP phases do exhibit some hydrophobicity, they are generally less retentive for neutral, non-halogenated analytes than a C18 phase of equivalent dimensions.[6] The unique combination of π-π and dipole interactions on the PFP phase alters the overall retention, leading to a different elution profile. This demonstrates the "orthogonal" (different) selectivity that PFP columns provide.[11]

-

Peak Shape & Efficiency: Both columns are expected to produce excellent peak shape (Tailing Factor ≤ 1.2) and high efficiency (Theoretical Plates > 15,000) for this analyte, assuming high-quality packing materials and proper system equilibration. This indicates that the analyte undergoes rapid and uniform partitioning on both stationary phases without significant unwanted secondary interactions (e.g., with active silanol groups).

Conclusion and Recommendations

This comparative guide demonstrates that both C18 and PFP columns are capable of eluting 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone with good peak shape and efficiency. However, they do so through fundamentally different retention mechanisms, resulting in distinct retention times and selectivities.

-

The C18 column acts as a reliable, general-purpose reversed-phase column where retention is primarily driven by the analyte's overall hydrophobicity. It is an excellent choice for initial method development and for separating compounds based on differences in their non-polar character.

-

The PFP column offers a powerful alternative selectivity. For 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone, the interplay of π-π, dipole-dipole, and hydrophobic interactions results in a shorter retention time compared to C18. The true value of the PFP column becomes evident in more complex separations—for instance, when separating this analyte from structurally similar impurities or isomers where subtle electronic or shape differences can be exploited to achieve resolution not possible on a C18 column.[6][11]

For researchers developing methods for fluorinated or aromatic compounds, it is highly recommended to screen both C18 and PFP columns early in the process. This dual-column approach significantly increases the probability of finding the optimal selectivity to resolve all components of interest, leading to more robust and reliable analytical methods.

References

-

Title: Reversed-phase chromatography - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

-

Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]

-

Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: ResearchGate URL: [Link]

-

Title: The Hydrophobic-Subtraction Model for Reversed-Phase Liquid Chromatography: A Reprise Source: LCGC International URL: [Link]

-

Title: FluroPhase Premium HPLC Columns Source: Analytical Sales URL: [Link]

-

Title: Comparison of hydrophobic-interaction and reversed-phase chromatography of proteins Source: Journal of Chromatography A URL: [Link]

-

Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL: [Link]

-

Title: PFP HPLC Column, HPLC Analytical Columns Chemistry Source: Hawach Scientific URL: [Link]

-

Title: Shape Selectivity in Reversed-Phase Liquid Chromatography Source: LCGC International URL: [Link]

-

Title: Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography Source: PubMed URL: [Link]

Sources

- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Comparison of hydrophobic-interaction and reversed-phase chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hawach.com [hawach.com]

- 9. analytical-sales.com [analytical-sales.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. waters.com [waters.com]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone

This document provides an in-depth, procedural guide for the proper and safe disposal of 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone. As a fluorinated aromatic ketone, this compound requires specific handling and disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined are grounded in established safety protocols and regulatory standards, emphasizing the rationale behind each critical step.

Hazard Identification and Risk Assessment

Understanding the hazard profile of 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, a reliable hazard profile can be synthesized by examining its structural components and data from closely related analogues.

-

Core Structure: An acetophenone derivative, which can be irritating.

-

Fluorination: It is a halogenated organic compound. This is a critical classification for waste segregation, as halogenated waste requires specialized disposal, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][2]

-

Benzyl Group: A common moiety in medicinal chemistry.

-

Toxicity of Isomers: The isomer 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone is classified as highly toxic (H301, H311, H331 - Toxic if swallowed, in contact with skin, or if inhaled), warranting a high degree of caution.

Based on this analysis, 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone should be handled as a hazardous substance with potential for significant toxicity. The following table summarizes the anticipated hazard profile.

| Hazard Category | Anticipated Risk | Rationale and Precautionary Statements |

| Acute Toxicity | High | Based on data for structural isomers (GHS06 Pictogram). Assume toxic via oral, dermal, and inhalation routes. P261: Avoid breathing dust. P264: Wash hands and exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | Moderate to High | Common for fluorinated phenyl ketones.[3][4] Causes skin irritation. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] |

| Eye Irritation | High | Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Respiratory Irritation | Moderate | May cause respiratory irritation.[3] P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |

| Environmental Hazard | High | As a halogenated organic compound, improper disposal can lead to environmental contamination.[1][6] It must be segregated as "Halogenated Organic Waste".[1][7] |

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory when handling 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone, from initial use to final waste disposal.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile, double-gloved recommended | Protects against dermal exposure. Nitrile offers good resistance to a range of organic chemicals.[1] |

| Eye Protection | Chemical safety goggles or face shield | Prevents contact with eyes from splashes or airborne solid particles.[1][4] |

| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[1] |

| Respiratory Protection | Required if handling outside a fume hood | Given the potential for respiratory irritation and toxicity, all handling of the solid compound or its solutions should occur in a certified chemical fume hood to prevent inhalation.[1][5] |

Waste Segregation and Collection: A Step-by-Step Protocol

The cornerstone of proper disposal for this compound is meticulous segregation. Mixing halogenated waste with non-halogenated streams leads to costly and environmentally hazardous disposal challenges.[2]

Step 1: Designate a Halogenated Waste Container

-

Obtain a dedicated, chemically compatible waste container. This container must be free of damage, have a secure, leak-proof closure, and be appropriate for the volume of waste generated.[6][8]

-

This container MUST be exclusively for halogenated organic waste. This includes any solvents, solutions, or solid materials contaminated with 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone.

Step 2: Label the Container Before First Use

-

The container must be clearly labeled with the words "HAZARDOUS WASTE" before the first drop of waste is added.[9][10]

-

The label must also include the full chemical names of all components. Do not use abbreviations or formulas.[7][9] For mixtures, list the primary components and their approximate percentages.

-

Example Label Content:

-

HAZARDOUS WASTE

-

Halogenated Organic Waste (Solid)

-

Contents: 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone

-

Step 3: Accumulating Waste

-